molecular formula C15H12BrN3O3S B11701924 3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11701924
M. Wt: 394.2 g/mol
InChI Key: BPQIAOAKOOCXBS-RQZCQDPDSA-N
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Description

3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring system, which is fused with a hydrazinyl group and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide typically involves a multi-step process. One common method includes the condensation of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-aminobenzenesulfonamide under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or methanol, with the use of catalysts such as acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Reduced derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-2-(3-bromo-4-methoxybenzylidene)-1-methylhydrazino]-6-nitro-1,2-benzothiazole 1,1-dioxide
  • (E)-2-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine

Uniqueness

3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. These substituents contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H12BrN3O3S

Molecular Weight

394.2 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H12BrN3O3S/c1-22-13-7-6-10(8-12(13)16)9-17-18-15-11-4-2-3-5-14(11)23(20,21)19-15/h2-9H,1H3,(H,18,19)/b17-9+

InChI Key

BPQIAOAKOOCXBS-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32)Br

Origin of Product

United States

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